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3'-O-[(2-Nitrophenyl)methyl]adenosine

RNA chemical biology Nucleoside conformation Photocaging

3'-O-[(2-Nitrophenyl)methyl]adenosine (CAS 73552-71-3) is a synthetically modified adenosine nucleoside in which the 3'-hydroxyl group of the ribose moiety is protected by a photolabile 2-nitrobenzyl (o-nitrobenzyl) ether. This compound belongs to the broader class of 'caged' adenosine derivatives, which are designed to be biologically inert until ultraviolet light irradiation cleaves the photolabile protecting group, releasing native adenosine in a spatially and temporally controlled manner.

Molecular Formula C17H18N6O6
Molecular Weight 402.4 g/mol
CAS No. 73552-71-3
Cat. No. B15211772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-[(2-Nitrophenyl)methyl]adenosine
CAS73552-71-3
Molecular FormulaC17H18N6O6
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO)[N+](=O)[O-]
InChIInChI=1S/C17H18N6O6/c18-15-12-16(20-7-19-15)22(8-21-12)17-13(25)14(11(5-24)29-17)28-6-9-3-1-2-4-10(9)23(26)27/h1-4,7-8,11,13-14,17,24-25H,5-6H2,(H2,18,19,20)/t11-,13-,14-,17-/m1/s1
InChIKeyXOHUCKFWYASAPX-LSCFUAHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-O-[(2-Nitrophenyl)methyl]adenosine (CAS 73552-71-3): A Photolabile Adenosine Building Block for Light-Controlled Nucleotide Research and DNA Sequencing


3'-O-[(2-Nitrophenyl)methyl]adenosine (CAS 73552-71-3) is a synthetically modified adenosine nucleoside in which the 3'-hydroxyl group of the ribose moiety is protected by a photolabile 2-nitrobenzyl (o-nitrobenzyl) ether . This compound belongs to the broader class of 'caged' adenosine derivatives, which are designed to be biologically inert until ultraviolet light irradiation cleaves the photolabile protecting group, releasing native adenosine in a spatially and temporally controlled manner [1]. The 3'-O-(2-nitrobenzyl) modification has been employed as a key synthetic intermediate for oligonucleotide assembly [1] and as the foundational structure for developing photocleavable nucleotide triphosphates used in reversible terminator-based next-generation DNA sequencing technologies [2].

Why 3'-O-[(2-Nitrophenyl)methyl]adenosine Cannot Be Replaced by Generic Caged Adenosine Analogs in Research Procurement


Caged adenosine analogs are not functionally interchangeable because the position of the photolabile group on the nucleoside scaffold determines both the compound's conformational properties and its molecular recognition by enzymes [1]. The 3'-O-(2-nitrobenzyl) modification specifically blocks the 3'-hydroxyl, which is essential for phosphodiester bond formation during nucleic acid synthesis, making it a true reversible terminator for DNA polymerases [2]. In contrast, N6-alkylated analogs leave the 3'-OH unblocked and terminate synthesis via a distinct steric or template-distortion mechanism, producing a fundamentally different termination chemistry [3]. Furthermore, the choice of caging group—2-nitrobenzyl versus 4,5-dimethoxy-2-nitrobenzyl (DMNB) or coumarin-based cages—dictates photolysis quantum yield, absorption wavelength, and release kinetics across many orders of magnitude [4]. These differences directly impact experimental design for time-resolved biochemical studies, DNA sequencing by synthesis, and light-gated cellular signaling experiments.

Quantitative Differentiation Evidence for 3'-O-[(2-Nitrophenyl)methyl]adenosine Relative to Closest Comparators


Regioselective Caging: 2'- vs 3'-O-(o-Nitrobenzyl) Substitution Produces Distinct Conformational Populations with Measurably Different Base-Stacking Propensity

Among 2'- and 3'-O-(o-nitrobenzyl) adenosine isomers, the 2'-substituted derivatives adopt a significantly more base-stacked conformation than their 3'-substituted counterparts [1]. Ohtsuka et al. compared the two regioisomers using ultraviolet absorption, circular dichroism (CD), and NMR spectroscopy, demonstrating that the 2'-O-(o-nitrobenzyl) isomers consistently exhibit greater hypochromicity and altered CD Cotton effects indicative of enhanced intramolecular stacking between the adenine base and the nitrobenzyl aromatic ring [1]. The 3'-O-substituted isomers, by contrast, display reduced hypochromicity and CD spectra consistent with a less stacked, more extended conformation [1].

RNA chemical biology Nucleoside conformation Photocaging

Enzymatic Incorporation Gatekeeping: The Minimal 3'-O-(2-Nitrobenzyl) Scaffold is Incorporated by DNA Polymerases While Fluorescently Elaborated Analogs Are Sterically Excluded

Welch et al. demonstrated that 3'-O-(2''-nitrobenzyl)adenosine triphosphate (compound II) is successfully incorporated by Bst DNA polymerase I [1]. In stark contrast, four structurally elaborated analogs—14a and 14t (bearing dansyl-functionalized 3'-O-(2''-nitrobenzyl) ether groups) and 18a and 18t (bearing similar pendant carbonate groups)—showed zero detectable incorporation when tested against five different DNA replicating enzymes (Bst DNA polymerase I, T7 DNA polymerase, Taq polymerase, Klenow fragment, and Sequenase) [1]. Molecular modeling using the T7 polymerase crystal structure coordinates confirmed that the dansyl and carbonate appendages render compounds 14a, 14t, 18a, and 18t too sterically demanding to fit within the enzyme active site, whereas accommodation of the unsubstituted 2-nitrobenzyl compound II is much less demanding [1].

DNA sequencing Reversible terminators DNA polymerase

Mechanistic Orthogonality: 3'-O-Alkylation Physically Blocks the 3'-OH Whereas N6-Alkylation Terminates DNA Synthesis via Template-Distortion Without Blocking the 3'-OH

Two fundamentally distinct termination mechanisms operate for 2-nitrobenzyl-modified adenosine triphosphates employed in next-generation sequencing [1][2]. 3'-O-(2-nitrobenzyl)-dATP (3'-O-NB-dATP) directly blocks the 3'-hydroxyl group required for phosphodiester bond formation, functioning as a classic reversible terminator: incorporation by DNA polymerase is followed by chain termination, and UV photolysis (λ ≈ 365 nm) removes the 2-nitrobenzyl group to regenerate a free 3'-OH, enabling subsequent nucleotide addition [2]. Metzker et al. demonstrated base-specific termination, efficient photolytic removal of the 3'-protecting group, and successful reinitiation of DNA synthesis by incorporation of natural nucleotides—thereby achieving one complete stop–start cycle [2]. In contrast, N6-(2-nitrobenzyl)-dATP (N6-NB-dATP) leaves the 3'-OH group completely unblocked yet still terminates DNA synthesis upon incorporation [1]. Wu et al. showed that N6-NB-dATP 'provides favorable incorporation and termination properties for several commercially available DNA polymerases while maintaining good discrimination against mismatch incorporations,' and upon UV removal of the 2-nitrobenzyl group, the natural nucleotide is restored without molecular scarring [1].

Cyclic reversible termination DNA polymerase mechanism Photocleavable terminators

Photolysis Kinetics Spanning Nine Orders of Magnitude: o-Nitrobenzyl Cages Release Adenosine on the Seconds Timescale Versus Nanosecond DMACM Coumarin Phototriggers

The 2-nitrobenzyl (o-NB) photolabile group releases its caged substrate via a well-characterized mechanism involving a rate-limiting aci-nitro intermediate decay step [1]. Laser flash photolysis (8.6 ns pulse, 355 nm) of an o-nitrobenzyl-caged compound in 0.1 M sodium phosphate buffer at pH 7.4 revealed a single-exponential decay of the aci-nitro transient with a time constant τ = 27.2 ± 0.7 s, corresponding to a half-life of t₁/₂ = 18.9 ± 0.5 s [1]. In dramatic contrast, coumarin-based DMACM-caged adenosine nucleotides undergo photolytic release with a rate constant of ≥1.6 × 10⁹ s⁻¹ (lower limit determined by time-resolved fluorescence spectroscopy), corresponding to release within roughly 1 ns or faster [2]. Quantum yields for DMACM/DEACM-caged cyclic nucleotides have been quantitatively measured at 0.15–0.31 [3], whereas o-nitrobenzyl caging groups typically exhibit quantum yields in the 0.001–0.01 range (0.1–1%) for red-shifted derivatives and approximately 0.01–0.10 for unsubstituted variants [4]. The combined effect of a lower quantum yield and slower aci-nitro intermediate decay makes o-nitrobenzyl phototriggers approximately 10⁹-fold slower in net release kinetics compared to DMACM-based cages [1][2].

Photolysis kinetics Uncaging rate Time-resolved spectroscopy

Caging Group Tunability: 2-Nitrobenzyl vs. 4,5-Dimethoxy-2-Nitrobenzyl Provides a Modular Approach to Wavelength-Selective Photocleavage for Template-Independent DNA Synthesis

Mathews et al. synthesized and characterized the complete set of eight 3'-O-caged 2'-deoxyribonucleoside triphosphates (dNTPs) bearing either 3'-O-(2-nitrobenzyl) (NB-dNTPs) or 3'-O-(4,5-dimethoxy-2-nitrobenzyl) (DMNB-dNTPs) photolabile protecting groups, encompassing all four nucleobases (adenine, guanine, thymine, cytosine) [1][2]. Both NB- and DMNB-caged dNTP sets were successfully employed as substrates for Terminal Deoxynucleotidyl Transferase (TdT) in template-independent, enzyme-catalyzed, photo-mediated oligonucleotide synthesis [1]. UV-cleaving experiments at 365 nm were monitored and quantified using LC-MS and ¹H NMR spectroscopy, confirming clean photodeprotection for both caging variants [1]. The DMNB group, bearing two electron-donating methoxy substituents on the aromatic ring, exhibits a red-shifted absorption spectrum and altered photolysis efficiency relative to the unsubstituted NB group, providing a tunable handle for wavelength-selective uncaging strategies [1][2].

Photocleavable nucleotide Template-independent synthesis Terminal deoxynucleotidyl transferase

Validated Synthetic Workhorse: 3'-O-(o-Nitrobenzyl) Protection Enables Iterative Chemical Polymerization for Bioactive 2-5A Oligoadenylate Assembly with Photolytic Deprotection Under Mild Conditions

The 3'-O-(o-nitrobenzyl) protecting group has been validated as a practical synthetic handle for iterative oligonucleotide assembly. Ohtsuka and colleagues employed N6-benzoyl-3'-O-(o-nitrobenzyl)adenosine 5'-phosphate as the monomer building block for polymerization to synthesize 2'-5'-linked oligoadenylic acid 5'-triphosphates (2-5A) with chain lengths of 2–4 units [1][2]. The 3'-O-(o-nitrobenzyl) group served as a protecting group for the 3'-OH during phosphodiester bond formation at the 5'-position, enabling regioselective 2'-5' internucleotide linkage formation [1]. Following polymerization, the protecting group was removed by photolysis to yield the bioactive 2-5A oligomers, which function as protein biosynthesis inhibitors through activation of RNase L [2]. This demonstrated that the 3'-O-(o-nitrobenzyl) group is compatible with the multi-step chemical transformations required for oligonucleotide assembly (phosphorylation, activation, coupling, and deprotection) and can be cleanly removed without damage to the assembled oligonucleotide product [1].

Oligonucleotide synthesis 2-5A pathway Protein biosynthesis inhibitor

Optimal Research and Industrial Application Scenarios for 3'-O-[(2-Nitrophenyl)methyl]adenosine Based on Quantitative Differentiation Evidence


Reversible Terminator Nucleotide for Next-Generation DNA Sequencing by Synthesis

The 3'-O-(2-nitrobenzyl) modification is the foundational chemistry for reversible terminator-based sequencing platforms. As demonstrated by Welch et al., the unsubstituted 3'-O-(2-nitrobenzyl) triphosphate is uniquely positioned at the steric tolerance limit of DNA polymerase active sites: it is efficiently incorporated and terminates synthesis, whereas any further structural elaboration (e.g., addition of fluorescent dyes) completely abolishes enzymatic recognition [1]. Metzker et al. further validated that 3'-O-(2-nitrobenzyl)-dATP enables a complete stop–start cycle—incorporation, termination, photolytic deprotection at 365 nm, and reinitiation of DNA synthesis [2]. This compound is therefore specifically suited for sequencing-by-synthesis workflows where the 3'-OH must be reversibly blocked, in contrast to N6-alkylated terminators which leave the 3'-OH free and operate via a distinct template-distortion mechanism [3].

Light-Gated RNA Structure–Function Studies Using Caged Adenosine Phosphoramidites for Solid-Phase Oligonucleotide Synthesis

The conformational evidence from Ohtsuka et al. establishes that 3'-O-(o-nitrobenzyl)adenosine adopts a less stacked, more extended conformation compared to its 2'-O-substituted regioisomer [4]. This property makes 3'-O-caged adenosine the preferred building block for incorporating photocaged adenosine residues into RNA oligonucleotides when the goal is to minimize caging-induced structural perturbation of the RNA prior to photolysis—for instance, in studies where the caged RNA must still fold into a near-native conformation. The o-nitrobenzyl group can be cleanly removed by UV irradiation (λ ≈ 365 nm) under mild, neutral conditions that preserve RNA integrity [4], enabling light-triggered activation of specific adenosine residues within functional RNAs such as ribozymes, spliceosomal RNAs, or aptamers.

Template-Independent Enzymatic DNA Synthesis with Photocleavable 3'-O-Caged dNTPs for De Novo Oligonucleotide Manufacturing

Mathews et al. demonstrated that both 3'-O-(2-nitrobenzyl)-dNTPs (NB-dNTPs) and 3'-O-(4,5-dimethoxy-2-nitrobenzyl)-dNTPs (DMNB-dNTPs) function as effective substrates for Terminal Deoxynucleotidyl Transferase (TdT) in template-independent, photo-mediated oligonucleotide synthesis [5]. The key differentiator for procurement decisions is that NB-dNTPs offer minimal steric bulk and maximal polymerase compatibility (as evidenced by the Welch study [1]), while DMNB-dNTPs provide red-shifted absorption enabling reduced phototoxicity and potential two-color orthogonal uncaging strategies [5]. For industrial-scale enzymatic DNA synthesis, where TdT processivity and coupling efficiency are paramount, the NB variant is the conservative first choice; for multiplexed or in vivo uncaging applications, the DMNB variant may be preferred.

Synthesis of Photocaged Oligonucleotide Therapeutics and 2-5A Pathway Probes Requiring Orthogonal Deprotection Strategies

Ohtsuka and colleagues validated the 3'-O-(o-nitrobenzyl) group as a protecting group for iterative chemical polymerization, successfully synthesizing 2-5A oligoadenylates (dimer to tetramer) that function as protein biosynthesis inhibitors via RNase L activation [6]. The key advantage for oligonucleotide therapeutic synthesis is that photolytic deprotection proceeds under completely neutral conditions, in contrast to the acidic (e.g., detritylation) or basic (e.g., acyl deprotection) conditions used for conventional protecting groups that cause cumulative depurination—typically 0.1–1% per residue [6]. This is especially critical when synthesizing longer oligonucleotides (>30-mers) where cumulative depurination can reduce overall yield below practical thresholds, or when incorporating base-labile modifications such as 5-formylcytosine, 5-hydroxymethylcytosine, or N6-methyladenosine that would be degraded under standard deprotection conditions.

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